Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate
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Overview
Description
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthylium family, which is characterized by its xanthene core structure. The presence of ethoxycarbonyl, ethylamino, and dimethyl groups further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of ethoxycarbonyl, ethylamino, and dimethyl groups through various substitution reactions. Common reagents used in these reactions include ethylamine, dimethyl sulfate, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl chloroformate in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate involves its interaction with specific molecular targets and pathways. The compound’s ethylamino and ethoxycarbonyl groups enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Xanthylium, 3-(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-
- Xanthylium, 3-amino-6-(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-2-methyl-, chloride (1:1) .
Uniqueness
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, silicate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
97171-86-3 |
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Molecular Formula |
C28H32N2O6Si |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
dihydroxy(oxo)silane;ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O3.H2O3Si/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-4(2)3/h9-16,29H,6-8H2,1-5H3;1-2H |
InChI Key |
JCWIQDIHJYJYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.O[Si](=O)O |
Origin of Product |
United States |
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